Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Overview
Description
5-[(2-chlorophenyl)thio]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylic acid ethyl ester is an aryl sulfide.
Mechanism of Action
Target of Action
The primary target of this compound is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target by binding to the heme protein, thereby inhibiting the demethylation process . This results in a disruption of cell membrane synthesis in fungi, leading to their death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway in fungi . By inhibiting the 14α-demethylation step, the compound prevents the conversion of lanosterol to ergosterol . This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of 14α-methyl sterols, which are toxic to the fungus .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of fungal cell membrane integrity and function due to the depletion of ergosterol and accumulation of toxic 14α-methyl sterols . This leads to the death of the fungus .
Biological Activity
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 385.87 g/mol
- CAS Number : 338965-78-9
The structure features a triazine ring with a sulfanyl group and two aromatic substituents, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazine Core : Using appropriate precursors and reaction conditions to form the triazine ring.
- Introduction of Substituents : The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these activities are often reported to be in the range of 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit cancer cell proliferation in various cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15.6 |
MCF-7 (Breast Cancer) | 12.3 |
HeLa (Cervical Cancer) | 10.1 |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression.
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. The compound showed an IC50 value comparable to ascorbic acid in DPPH assays, indicating its potential as an antioxidant agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several triazine derivatives, including this compound against clinical isolates of bacteria. Results indicated a broad spectrum of activity with notable resistance profiles against common pathogens.
-
Case Study on Anticancer Properties :
- In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in reduced viability and increased markers of apoptosis. Further investigation into its mechanism suggested involvement of reactive oxygen species (ROS) generation.
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-3-25-19(24)16-18(26-15-7-5-4-6-14(15)20)21-17(23-22-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSUDEBHSZFILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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